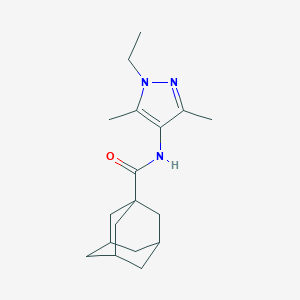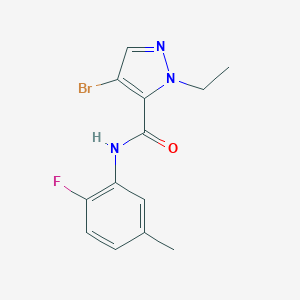![molecular formula C26H29N5O2S B280256 N'-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B280256.png)
N'-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. This compound has also been shown to exhibit antiviral activity against HIV and other viruses.
実験室実験の利点と制限
N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and its potential therapeutic applications make it a promising compound for further research. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
将来の方向性
There are several future directions for the research on N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea. One direction is to further study its mechanism of action and identify the specific enzymes and signaling pathways that it inhibits. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine its potential side effects and toxicity. Finally, more research is needed to determine its potential use in clinical trials for the treatment of cancer, HIV, and other diseases.
合成法
The synthesis of N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has been achieved using various methods. One of the most commonly used methods is the reaction of 4-methylbenzenesulfonyl chloride with 1-(3-methylphenyl)-2,5-dioxopyrrolidine, followed by the reaction with N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine and thiourea. Other methods include the reaction of 1-(3-methylphenyl)-2,5-dioxopyrrolidine with 4-methylbenzoyl chloride, followed by the reaction with N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine and thiourea.
科学的研究の応用
N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, antitumor, and antiviral activities. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
特性
分子式 |
C26H29N5O2S |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea |
InChI |
InChI=1S/C26H29N5O2S/c1-16-9-11-20(12-10-16)27-26(34)30(15-22-18(3)28-29(5)19(22)4)23-14-24(32)31(25(23)33)21-8-6-7-17(2)13-21/h6-13,23H,14-15H2,1-5H3,(H,27,34) |
InChIキー |
ZCRDDEPTRXWGSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)N(CC2=C(N(N=C2C)C)C)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)N(CC2=C(N(N=C2C)C)C)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)


![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)

